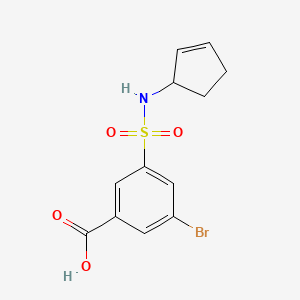
3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid is an organic compound that features a bromine atom, a cyclopent-2-en-1-ylsulfamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar structure but with an iodine atom instead of the cyclopent-2-en-1-ylsulfamoyl group.
3-Bromo-5-(pentafluorosulphur)benzoic acid: Features a pentafluorosulphur group instead of the cyclopent-2-en-1-ylsulfamoyl group.
Uniqueness
3-Bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid is unique due to the presence of the cyclopent-2-en-1-ylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-bromo-5-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4S/c13-9-5-8(12(15)16)6-11(7-9)19(17,18)14-10-3-1-2-4-10/h1,3,5-7,10,14H,2,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLXCALVMBHYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)NS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(4-Amino-6-methyl-1,3,5-triazin-2-yl)-5-methylmorpholin-2-yl]methanol](/img/structure/B7417328.png)
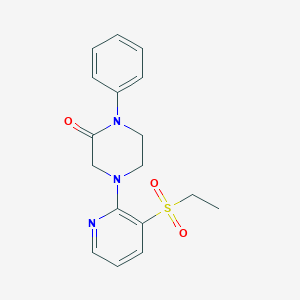
![6-Methoxy-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B7417350.png)
![5-[[[2-(1-Methylpyrazol-4-yl)acetyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B7417355.png)
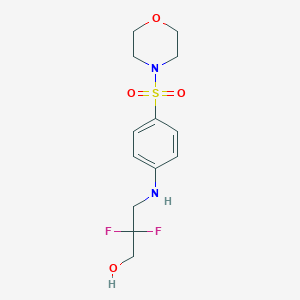
![(3R)-4-[(3-chlorophenyl)methylsulfonyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7417364.png)
![2-[2-[[2-(1-Methylpyrazol-4-yl)acetyl]amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7417367.png)
![3-[3-[(2,4-Dimethylpyrazol-3-yl)carbamoylamino]phenyl]propanoic acid](/img/structure/B7417373.png)
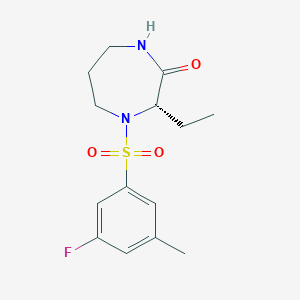
![3-[(5-Chlorofuran-2-carbonyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B7417389.png)
![4,4,4-Trifluoro-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B7417393.png)
![5-[1,4-Dioxan-2-ylmethyl(methyl)sulfamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7417414.png)
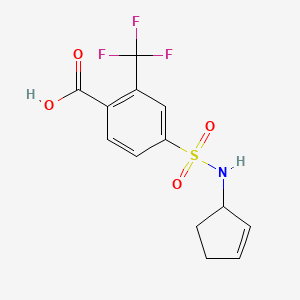
![2-Methyl-6-[(4-prop-2-enyloxan-4-yl)sulfamoyl]benzoic acid](/img/structure/B7417432.png)
